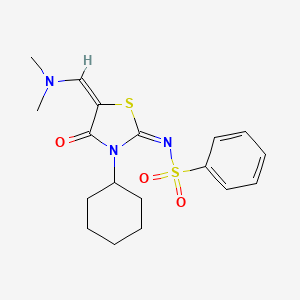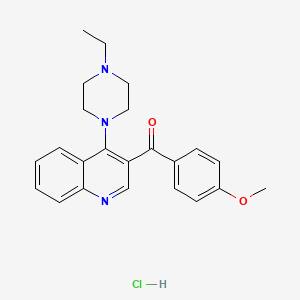
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride, also known as EPIQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPIQ is a quinoline derivative that has been synthesized using various methods, and its mechanism of action is still being studied.
Scientific Research Applications
Application in Medicinal Chemistry
Field
Medicinal Chemistry
Application Summary
This compound is similar to a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one . These compounds were synthesized and screened for in vitro antimicrobial activity .
Method of Application
The compounds were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .
Results
The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase protein organisms .
Application in Organic Chemistry
Field
Organic Chemistry
Application Summary
A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized . These compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .
Method of Application
The compounds were synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .
Results
The synthesized compounds were also screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .
Application in Cancer Treatment
Field
Oncology
Application Summary
A series of novel N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl urea derivatives were synthesized and biologically characterized . The most promising compound was identified as a multi-tyrosine kinase inhibitor, including c-Met, Ron, c-Kit, AXL, and IGF-1R .
Method of Application
The compounds were synthesized based on a previously identified lead compound . The results of real-time live-cell imaging indicated that the compound showed improved cytotoxicity and anti-proliferative activity against HT-29 cancer cells in a time- and dose-dependent manner .
Results
The anticancer activity was closely related with cancer cell apoptosis and the blockade of the phosphorylation of c-Met and its downstream signaling ERK and Akt . The compound also displayed slightly stronger effects on HT-29 cancer cells migration than that of Cabozantinib .
Application in Antimicrobial Activity
Field
Microbiology
Application Summary
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized and screened for in vitro antimicrobial activity .
Results
Application in Drug-Sensitive and Drug-Resistant Cancers Treatment
Application Summary
A series of 21 novel N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl urea derivatives were synthesized and biologically characterized . The most promising compound was identified as a multi-tyrosine kinase inhibitor, including c-Met, Ron, c-Kit, AXL and IGF-1R .
Method of Application
The compounds were synthesized based on the previously identified lead compound . The results of real-time live-cell imaging indicated that the compound showed improved cytotoxicity and anti-proliferative activity against HT-29 cancer cells in a time- and dose-dependent manner .
Results
Application in Antimicrobial Activity
Results
The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .
properties
IUPAC Name |
[4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-3-25-12-14-26(15-13-25)22-19-6-4-5-7-21(19)24-16-20(22)23(27)17-8-10-18(28-2)11-9-17;/h4-11,16H,3,12-15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVGBWMOFYSWNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

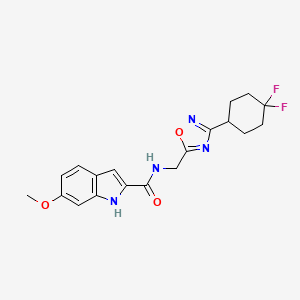
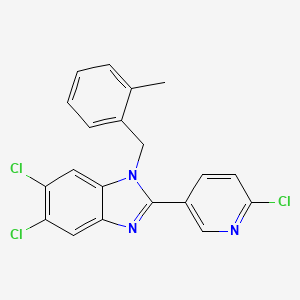
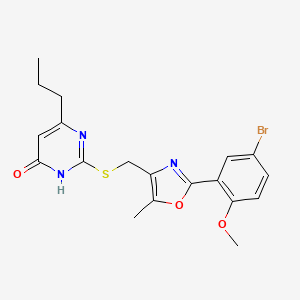
![1,3-bis(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681494.png)
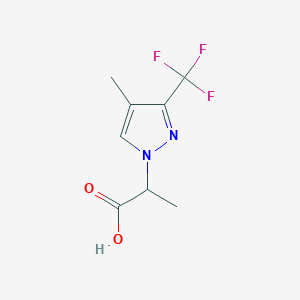
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide](/img/structure/B2681496.png)
![[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B2681498.png)
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-methylbenzoate](/img/structure/B2681501.png)
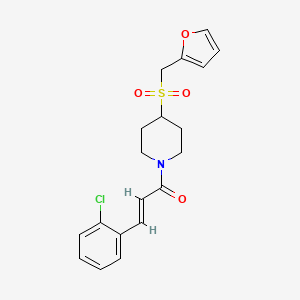
![N-{3-chloro-2-[(difluoromethyl)sulfanyl]phenyl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2681505.png)
![N-(4-ethoxyphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681507.png)
![Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate](/img/structure/B2681508.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-fluoro-4-nitrobenzamide](/img/structure/B2681509.png)
